Hydrogen-Bond Donor Capacity: N1-H Indazole vs. N1-Methyl Indazole Analog
The target compound possesses an N1-unsubstituted indazole, contributing a hydrogen-bond donor (HBD) that is absent in the closest commercial analog, (4-Aminopiperidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone (CAS 1713463-37-6). PubChem computed properties confirm that CAS 1153984-30-5 has two HBDs (indazole NH and piperidine NH2), whereas CAS 1713463-37-6 has only one HBD (piperidine NH2) because the indazole NH is replaced by N-methyl [1]. This difference is critical for target engagement where the indazole NH donates a hydrogen bond to the hinge region of kinases or the orthosteric pocket of MCH-R1 [2].
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 2 HBDs (indazole NH + piperidine NH2) |
| Comparator Or Baseline | CAS 1713463-37-6: 1 HBD (piperidine NH2 only) |
| Quantified Difference | Target compound provides exactly one additional HBD; TPSA difference: 75 Ų vs. 64.2 Ų |
| Conditions | PubChem computed properties (Cactvs 3.4.8.18); validated by SMILES comparison |
Why This Matters
An extra hydrogen-bond donor directly influences solubility, permeability, and target binding enthalpy, making CAS 1153984-30-5 the obligatory choice when the indazole NH is required for pharmacophore complementarity.
- [1] PubChem Compound Summary for CID 43556140 (CAS 1153984-30-5) and CID 5060666 (CAS 1713463-37-6). National Center for Biotechnology Information, 2024. View Source
- [2] Zhang, H.; et al. Discovery of N-(Indazol-3-yl)piperidine-4-carboxylic Acids as RORγt Allosteric Inhibitors for Autoimmune Diseases. ACS Med. Chem. Lett. 2020, 11 (2), 114–119. View Source
